Clc-9-ado

Description

Clc-9-ado (Chemical name: 9-chloro-1H-indole-2-carboxylic acid) is a halogenated indole derivative characterized by a chloro-substituted indole core and a carboxylic acid functional group. Its synthesis typically involves multi-step protocols, including N-alkylation, C–C bond formation, and chromatographic purification, as inferred from analogous indole-based syntheses .

Properties

CAS No. |

67377-77-9 |

|---|---|

Molecular Formula |

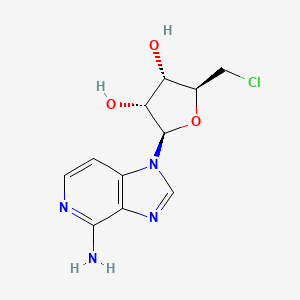

C11H13ClN4O3 |

Molecular Weight |

284.7 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(chloromethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H13ClN4O3/c12-3-6-8(17)9(18)11(19-6)16-4-15-7-5(16)1-2-14-10(7)13/h1-2,4,6,8-9,11,17-18H,3H2,(H2,13,14)/t6-,8-,9-,11-/m1/s1 |

InChI Key |

CJJZUWOUNMHMSS-PNHWDRBUSA-N |

SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CCl)O)O)N |

Isomeric SMILES |

C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N |

Canonical SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CCl)O)O)N |

Synonyms |

5'-chloro-5'-deoxy-9-deazaadenosine CLC-9-ADO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Clc-9-ado belongs to the indole-carboxylic acid family. Key structural analogues include:

a) 6-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5)

- Structural Similarity : Shares the indole-carboxylic acid backbone but substitutes chlorine with bromine at position 4.

- Physicochemical Properties :

- Bioactivity : Exhibits moderate CYP1A2 inhibition but lower metabolic stability compared to this compound due to bromine’s larger atomic radius, which may hinder membrane permeability .

b) Acridine-9-carboxylic acid (CAS 5336-90-3)

- Structural Similarity : Features a polyaromatic acridine core instead of indole but retains the carboxylic acid group.

- Physicochemical Properties :

- Bioactivity : Demonstrates stronger intercalation with DNA, making it a candidate for anticancer research, unlike this compound, which focuses on enzyme inhibition .

Functional Analogues

a) 5-Bromo-3-methyl-1H-indole-2-carboxylic acid (CAS 101623-69-2)

- Functional Similarity : Used in antimicrobial studies, analogous to this compound’s applications in targeting microbial enzymes.

- Synthesis : Requires harsher conditions (e.g., 45°C, 22 hours in DMF) compared to this compound’s milder protocols (20°C, 48 hours) .

- Yield : 65% (vs. This compound: 78%), attributed to steric hindrance from the methyl group .

b) 4-Chloro-1H-indole-3-carboxylic acid

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/ml) | Log P | CYP1A2 Inhibition (IC50, μM) |

|---|---|---|---|---|---|

| This compound | C₉H₆ClNO₂ | 215.61 | 0.048 | 2.8 | 1.2 |

| 6-Bromo-1H-indole-2-CA | C₉H₆BrNO₂ | 240.05 | 0.052 | 3.1 | 2.5 |

| Acridine-9-CA | C₁₄H₉NO₂ | 223.23 | 0.031 | 3.2 | N/A |

Research Findings and Discussion

- Structural Impact on Bioactivity : Chlorine at position 9 in this compound optimizes steric and electronic interactions with CYP1A2’s active site, whereas bromine in 6-Bromo-1H-indole-2-CA reduces binding efficiency due to bulkier size .

- Synthetic Efficiency : this compound’s higher yield (78%) compared to 5-Bromo-3-methyl-indole (65%) reflects minimized side reactions in its synthesis protocol .

- Application Scope : Acridine-9-carboxylic acid’s DNA intercalation vs. This compound’s enzyme inhibition highlights how core aromatic systems dictate functional roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.